2-{1-[4-(4-fluorophenyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione
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Overview
Description
Preparation Methods
The synthesis of 2-{1-[4-(4-fluorophenyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione involves multiple steps. The synthetic route typically includes the reaction of 4-fluorophenylpiperazine with indane-1,3-dione under specific reaction conditions. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles to ensure consistency and scalability.
Chemical Reactions Analysis
2-{1-[4-(4-fluorophenyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
2-{1-[4-(4-fluorophenyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-{1-[4-(4-fluorophenyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-{1-[4-(4-fluorophenyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione can be compared with other similar compounds, such as:
2-((4-(4-Chlorophenyl)piperazinyl)ethylidene)indane-1,3-dione: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.
2-((4-(4-Methylphenyl)piperazinyl)ethylidene)indane-1,3-dione: This compound has a methyl group instead of a fluorine atom.
2-((4-(4-Bromophenyl)piperazinyl)ethylidene)indane-1,3-dione: This compound has a bromine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-[1-[4-(4-fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-14(19-20(25)17-4-2-3-5-18(17)21(19)26)23-10-12-24(13-11-23)16-8-6-15(22)7-9-16/h2-9H,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHORVLKSGCSXOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26664004 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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